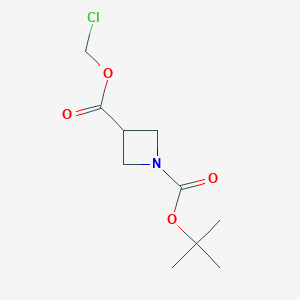
1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of “1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate” is 249.69. The SMILES string representation of the molecule isCC(C)(C)OC(N(C1)CC1C(OC)=O)=O . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.452 and a density of 1.072 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Applications in Synthesis of N-heterocycles
The use of chiral sulfinamides, notably tert-butanesulfinamide, in the stereoselective synthesis of amines and derivatives is a significant area of study. The methodology provides access to structurally diverse N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutics (Philip et al., 2020).
Decomposition Studies
Research has been conducted on the decomposition of methyl tert-butyl ether (MTBE), a common gasoline additive, using radio frequency plasma reactors. This study provides insights into the decomposition process of air toxics and might offer a glimpse into the reactivity and breakdown mechanisms of similar complex organic compounds (Hsieh et al., 2011).
Environmental Impact and Removal Techniques
Studies focusing on the environmental occurrence, fate, and removal techniques of compounds like MTBE highlight the need for understanding the environmental behavior of complex organic compounds. This includes their biodegradation, fate in soil and groundwater, and the effectiveness of remediation strategies. Such studies are crucial for understanding and mitigating the environmental impacts of synthetic chemicals (Squillace et al., 1997; Thornton et al., 2020).
Adsorption and Separation Processes
The study of adsorption feasibility for the removal of compounds like MTBE from water is essential. Understanding the adsorption behavior of various adsorbents provides a foundation for future research focused on the separation and purification of complex organic compounds from environmental matrices (Vakili et al., 2017).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO4/c1-10(2,3)16-9(14)12-4-7(5-12)8(13)15-6-11/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJXHSITCFQMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)OCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)
![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)
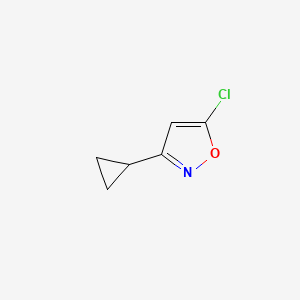
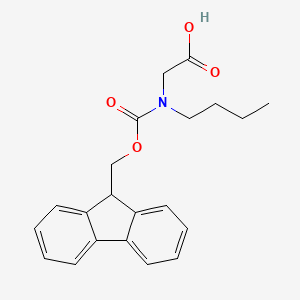
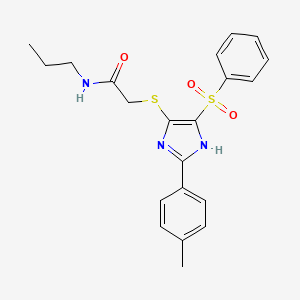
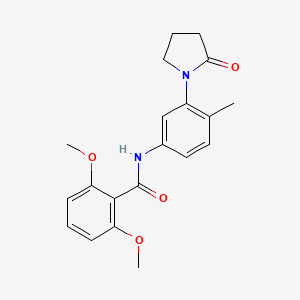
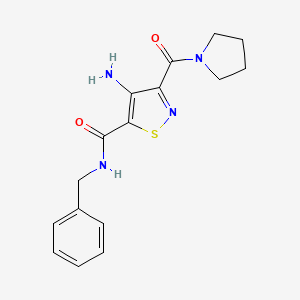
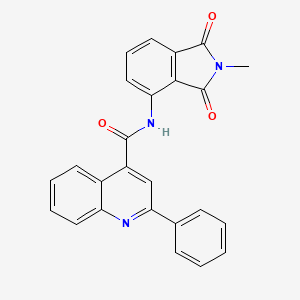
![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)
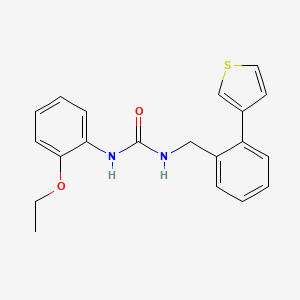
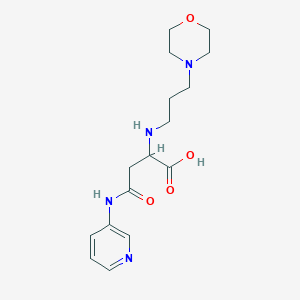
![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)
